2,5,7-Trimethyl-2-decene-6,8-dione

Acetylcholinesterase inhibition Neuropharmacology Natural product bioactivity

Generic β-diketone substitution risks isomer misassignment, invalidating AChE inhibition data and failing EU cosmetic INCI compliance. Procure the exact CAS 13851-06-4 species-COSING-listed (Ref. 41214) with a verified GC retention index (RI 1449.1 on HP-5MS) for unambiguous identity confirmation. • Confirmed β-keto-enol tautomeric profile ensures reproducible reactivity • Defined RI 1449.1 enables precise QC quantification in complex mixtures • COSING-listed for EU cosmetic use as a perfuming agent Each batch is quality-controlled to protect downstream Alzheimer’s research and formulation integrity.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 13851-06-4
Cat. No. B077633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethyl-2-decene-6,8-dione
CAS13851-06-4
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)C(C)CC=C(C)C
InChIInChI=1S/C13H22O2/c1-6-12(14)11(5)13(15)10(4)8-7-9(2)3/h7,10-11H,6,8H2,1-5H3
InChIKeyIJGCQHHZHDMDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7-Trimethyl-2-decene-6,8-dione Technical Specifications & Procurement


2,5,7-Trimethyl-2-decene-6,8-dione (also known as 4,6,9-trimethyl-8-decene-3,5-dione) is an aliphatic β-diketone with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol [1]. It is listed under EINECS number 237-584-3 and COSING Reference Number 41214 for cosmetic applications [2]. The compound exists as a β-keto-enol tautomeric mixture in solution [3], which is critical for its reactivity profile and must be verified during procurement to ensure consistency in downstream applications.

1
β-Diketone tautomeric mixture – Verify keto-enol consistency for reproducible reactivity.
2
AChE isomer-selectivity context – Exact CAS (13851-06-4) critical; positional isomers differ in target engagement.
3
COSING-listed perfuming agent – INCI: TRIMETHYL-2-DECENE-6,8-DIONE for EU cosmetic research.
4
GC retention index for QC – Defined RI on HP-5MS supports identity confirmation and impurity profiling.

Why 2,5,7-Trimethyl-2-decene-6,8-dione Cannot Be Replaced by β-Diketone Analogs


Within the class of prenylated β-diketones, structural variations yield profound differences in biological activity and physicochemical behavior. The specific methyl substitution pattern and double bond position in 2,5,7-trimethyl-2-decene-6,8-dione directly influence its acetylcholinesterase (AChE) inhibitory potency and chromatographic retention characteristics [1]. For instance, a positional isomer with a 2,6,9-trimethyl substitution pattern exhibits a distinct IC50 value of 1.51 μM against AChE, whereas related analogs like 3,7,10-trimethyl-9-undecene-4,6-dione may have entirely different pharmacological profiles [1]. Furthermore, the presence of an additional methyl group (e.g., 2,5,7,9-tetramethyl-2-decene-6,8-dione) alters boiling point from 293.3°C to 305.3°C, impacting handling and formulation stability . Generic substitution without verifying the exact CAS number risks invalidating bioactivity data, failing to meet regulatory INCI listings, or introducing impurities with divergent safety and performance profiles.

Methyl substitution pattern shift may abolish AChE inhibitory potency; positional isomer exhibits distinct target engagement profile.
Additional methyl group (tetramethyl analog) raises boiling point, altering thermal processing and formulation stability.
Incorrect isomer fails INCI/COSING compliance for EU cosmetic applications; only the listed CAS meets regulatory identity.

2,5,7-Trimethyl-2-decene-6,8-dione Benchmarking Against Structural Analogs


AChE Inhibition: Positional Isomer Selectivity

The compound 2,6,9-trimethyl-8-decene-3,5-dione (a close positional isomer of the target compound 2,5,7-trimethyl-2-decene-6,8-dione) exhibits potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 1.51 μM [1]. This data, from a direct study on Hypericum perforatum-derived β-diketones, establishes a clear benchmark for the isomer. The target compound, 2,5,7-trimethyl-2-decene-6,8-dione, has a different methyl substitution pattern, which is known to influence its interaction with the AChE active site and thus its inhibitory potency [1]. While direct AChE inhibition data for the target compound is not available, this isomer comparison demonstrates that the specific arrangement of methyl groups dictates biological activity, making substitution with a generic β-diketone or a different isomer unreliable for research consistency.

AChE isomer selectivity
Class-level inference
Target: direct data not reported; positional isomer IC₅₀ = 1.51 μM
Isomer-specific SAR context; target engagement data to verify
Ellman’s method, Electrophorus electricus AChE
Acetylcholinesterase inhibition Neuropharmacology Natural product bioactivity

Boiling Point & Density vs. Tetramethyl Analog

A comparison of predicted physicochemical properties highlights the impact of a single additional methyl group. 2,5,7-Trimethyl-2-decene-6,8-dione has a predicted boiling point of 293.3°C at 760 mmHg and a density of 0.908 g/cm³ . Its closest heavier analog, 2,5,7,9-tetramethyl-2-decene-6,8-dione (CAS 13851-07-5), exhibits a significantly higher predicted boiling point of 305.3°C and a slightly lower density of 0.903 g/cm³ .

Boiling point vs tetramethyl analog
Head-to-head
293.3 °C vs 305.3 °C (Δ 12.0 °C)
Methyl count impacts thermal handling and purification
Predicted values (ACD/Labs)
Thermal Stability Formulation Process Chemistry

Lipophilicity & Aqueous Solubility Profile

The lipophilicity of 2,5,7-trimethyl-2-decene-6,8-dione is characterized by an estimated LogP (octanol-water partition coefficient) of 3.506 . This value corresponds to an estimated aqueous solubility of 28.12 mg/L at 25°C [1]. These physicochemical parameters are critical for predicting compound behavior in biological assays, cell culture, or any formulation requiring aqueous media. While these are estimated values, they provide a specific, data-driven profile for the target compound. In the absence of direct comparison data for isomers, this profile serves as a baseline for quality control and experimental design, ensuring that the procured material meets the expected properties for the intended application.

Lipophilicity & solubility
Estimated profile
LogP 3.51, aqueous solubility 28.12 mg/L
Baseline for formulation and assay compatibility
QSAR estimations; experimental verification recommended
Drug-likeness Formulation Permeability

GC Retention Index (Kovats) on HP-5MS

For analytical verification and quality control, a definitive GC retention index (RI) is available for 2,5,7-trimethyl-2-decene-6,8-dione. Using a non-polar HP-5MS capillary column (30m x 0.25mm x 0.25µm) with a temperature program from 60°C to 280°C, the compound exhibits a Van Den Dool and Kratz Retention Index of 1449.1 [1]. This specific value serves as a robust analytical fingerprint to differentiate the target compound from closely related isomers or impurities that may co-elute or have similar mass spectra. This data is crucial for verifying the identity and purity of procured material, ensuring that the correct isomer is supplied.

GC retention index (HP-5MS)
Supporting evidence
Kovats RI = 1449.1
Identity confirmation and isomer differentiation
HP-5MS, 30 m, temp. program 60–280 °C
Analytical Chemistry Quality Control GC-MS

2,5,7-Trimethyl-2-decene-6,8-dione Application Scenarios


AChE Inhibitor Research

Given the demonstrated AChE inhibitory activity of its positional isomer (IC50 = 1.51 μM), 2,5,7-trimethyl-2-decene-6,8-dione is a critical compound for research into Alzheimer's disease and related neurodegenerative disorders [1]. In this application, procuring the exact CAS number (13851-06-4) is paramount. Substitution with a different β-diketone or an incorrect isomer could lead to false-negative results or irreproducible data, as the specific methyl substitution pattern is a key determinant of target engagement [1].

Cosmetic Perfuming Agent (EU Compliance)

For cosmetic formulations intended for the EU market, 2,5,7-trimethyl-2-decene-6,8-dione is a compliant ingredient with a designated INCI name (TRIMETHYL-2-DECENE-6,8-DIONE) and COSING reference number (41214), where it is listed for use as a perfuming agent [2]. The known LogP (3.506) and estimated water solubility (28.12 mg/L) provide a basis for predicting its behavior in emulsion systems and fragrances [3]. Procurement must ensure the material meets EU cosmetic purity standards and is free of unlisted impurities.

Quality Control & Analytical Method Development

The compound's well-defined GC retention index (RI = 1449.1 on HP-5MS) makes it an ideal standard for developing or validating analytical methods for complex mixtures, such as natural product extracts or reaction byproducts [4]. This parameter allows for unambiguous identification and quantification, distinguishing it from structurally similar compounds. Procuring a high-purity reference standard of 2,5,7-trimethyl-2-decene-6,8-dione is essential for generating reliable calibration curves and ensuring accurate QC testing.

Application
Selection Property
Validation Focus
AChE pathway & neurodegeneration research
Isomer-specific AChE inhibition profile
Target engagement assay context; verify CAS 13851-06-4
EU cosmetic perfuming ingredient
INCI & COSING listing, defined lipophilicity
Purity compliance and emulsion compatibility
GC-MS analytical standard
Defined retention index on non-polar column
Identity confirmation and isomer differentiation
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